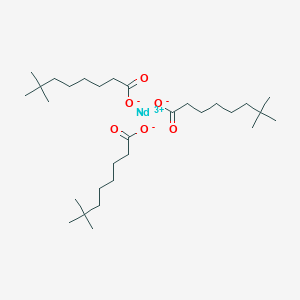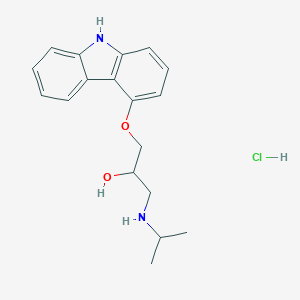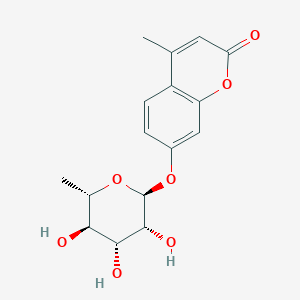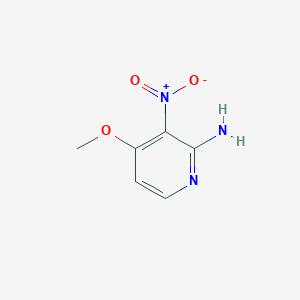
2,5-Bis(2-methoxyethylsulfanyl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(2-methoxyethylsulfanyl)-1,3,4-thiadiazole is an organic compound that has been widely studied for its potential applications in various scientific fields. This compound has a unique molecular structure that makes it an important building block for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2,5-Bis(2-methoxyethylsulfanyl)-1,3,4-thiadiazole is not fully understood. However, studies have shown that this compound has the ability to interact with various biological targets, including enzymes and receptors. This interaction can lead to a wide range of biochemical and physiological effects, which we will discuss in the next section.
Effets Biochimiques Et Physiologiques
2,5-Bis(2-methoxyethylsulfanyl)-1,3,4-thiadiazole has been shown to have a wide range of biochemical and physiological effects. Studies have demonstrated that this compound has anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, this compound has been shown to have potential applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,5-Bis(2-methoxyethylsulfanyl)-1,3,4-thiadiazole in lab experiments is its versatility. This compound can be easily modified to create a wide range of derivatives, which can be used to study various biological targets and applications. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for the study of 2,5-Bis(2-methoxyethylsulfanyl)-1,3,4-thiadiazole. One of the most promising areas of research is the development of new derivatives with improved properties and applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields. Finally, there is a need for more research on the safety and toxicity of this compound, particularly in relation to its potential use in drug discovery.
Méthodes De Synthèse
The synthesis of 2,5-Bis(2-methoxyethylsulfanyl)-1,3,4-thiadiazole can be achieved through a multistep process. One of the most commonly used methods involves the reaction of 2-aminothiophenol with 2-chloroethyl methyl ether in the presence of potassium carbonate. The resulting intermediate is then reacted with thioacetic acid to form the final product.
Applications De Recherche Scientifique
2,5-Bis(2-methoxyethylsulfanyl)-1,3,4-thiadiazole has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is its use as a building block for the synthesis of other compounds. This compound has been used to synthesize a wide range of derivatives that have shown promising results in various applications, including drug discovery, material science, and catalysis.
Propriétés
Numéro CAS |
108345-12-6 |
|---|---|
Nom du produit |
2,5-Bis(2-methoxyethylsulfanyl)-1,3,4-thiadiazole |
Formule moléculaire |
C8H14N2O2S3 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
2,5-bis(2-methoxyethylsulfanyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C8H14N2O2S3/c1-11-3-5-13-7-9-10-8(15-7)14-6-4-12-2/h3-6H2,1-2H3 |
Clé InChI |
TZMHYDQCMVYIFN-UHFFFAOYSA-N |
SMILES |
COCCSC1=NN=C(S1)SCCOC |
SMILES canonique |
COCCSC1=NN=C(S1)SCCOC |
Synonymes |
DL-GLUTAMIC-2-13C ACID |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Acetamide, N-[4-hydroxy-3-(methylthio)phenyl]-](/img/structure/B19773.png)



![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl)octanamide](/img/structure/B19787.png)